2,4-Dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is a heterocyclic compound characterized by its unique benzoxazine structure. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and material science.
The compound can be sourced from various chemical suppliers specializing in research-grade chemicals, and it is classified under heterocyclic compounds due to its ring structure containing both nitrogen and oxygen atoms. The molecular formula of 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is , with a molecular weight of approximately 221.21 g/mol. It is recognized under the CAS number 1092352-50-5 and has been assigned specific identifiers such as the InChI key LUJIBMNZMWTEDM-UHFFFAOYSA-N .
The synthesis of 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid typically involves cyclization reactions. One common method includes the reaction of 2-aminophenol with dimethyl acetoacetate in the presence of a catalyst. This reaction is generally conducted under reflux conditions to facilitate the formation of the benzoxazine ring .
In an industrial context, larger-scale production may utilize continuous flow reactors to optimize reaction conditions for enhanced yield and purity. Advanced purification methods such as chromatography and crystallization are often employed to achieve high-quality products .
The molecular structure of 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid features a benzoxazine ring with two methyl groups at the 2 and 4 positions. The compound's structural data includes:
The structural representation can be visualized using the SMILES notation: CC1C(=O)N(C2=C(O1)C=CC(=C2)C(=O)O)C
.
2,4-Dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid can participate in various chemical reactions:
The specific outcomes of these reactions depend on the reagents used and the reaction conditions applied.
The mechanism by which 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid exerts its biological effects involves interactions with various molecular targets within biological systems. These targets may include enzymes and receptors that play crucial roles in metabolic pathways. The unique structural features of this compound allow it to modulate the activity of these targets effectively .
The physical properties of 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid include:
The chemical properties relevant to this compound include its reactivity in oxidation and reduction reactions as well as its ability to participate in substitution reactions.
Data from various sources indicate that this compound is classified as an irritant . Its melting point range (234–236 °C) suggests stability under standard laboratory conditions.
2,4-Dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid has several applications in scientific research:
This compound's diverse applications highlight its importance across various scientific disciplines and industries.
CAS No.: 111073-34-8
CAS No.: 5699-67-2
CAS No.: 71302-27-7
CAS No.: 499-94-5
CAS No.: